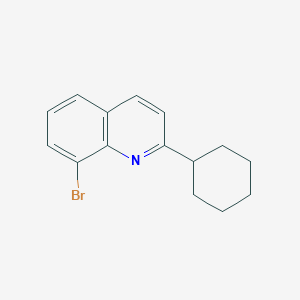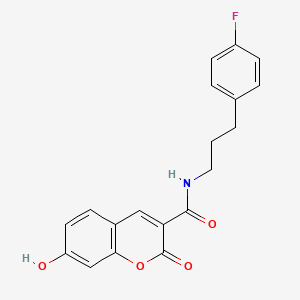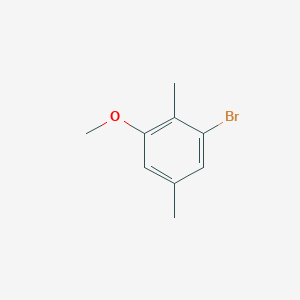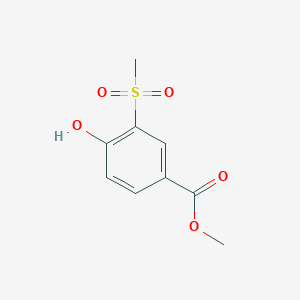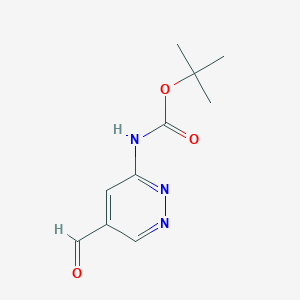![molecular formula C12H15NO3Si B13914837 Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate is a complex organic compound characterized by its unique structure, which includes a furo[3,2-b]pyridine core substituted with a trimethylsilyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate typically involves multiple steps One common method starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursorsThe final step involves esterification to introduce the methyl ester group, typically using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Methyl furo[3,2-b]pyridine-5-carboxylate: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Contains a trifluoromethyl group instead of a trimethylsilyl group, leading to different biological activities and applications.
Uniqueness
Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H15NO3Si |
|---|---|
Peso molecular |
249.34 g/mol |
Nombre IUPAC |
methyl 2-trimethylsilylfuro[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H15NO3Si/c1-15-12(14)8-5-6-10-9(13-8)7-11(16-10)17(2,3)4/h5-7H,1-4H3 |
Clave InChI |
GGCPPQWHVVQTCZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(C=C1)OC(=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
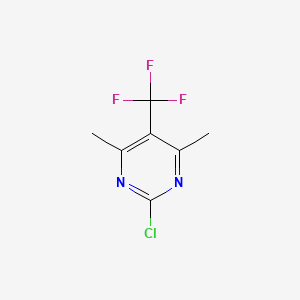
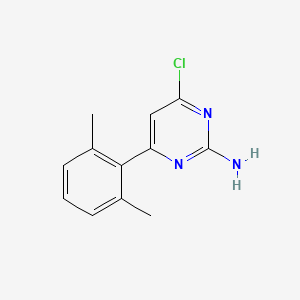
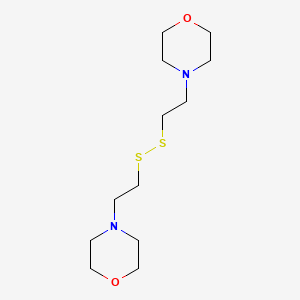
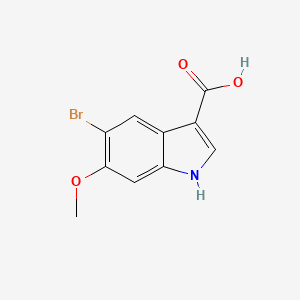
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
